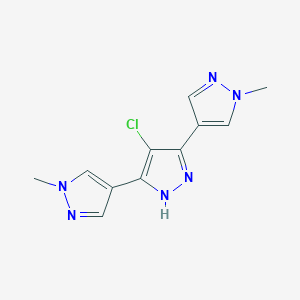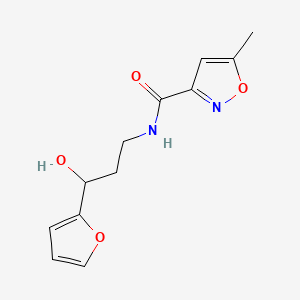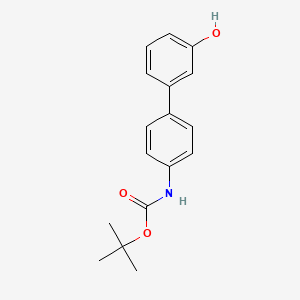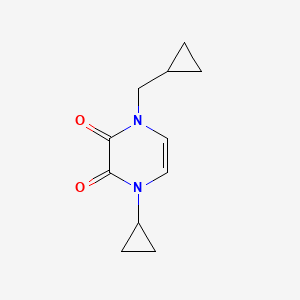
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole (CDMT) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of terpyrazoles, which are known for their diverse biological activities and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In microbial cells, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In microbial cells, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins. In animal models, this compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has several advantages for use in laboratory experiments, including its high purity, stability, and availability. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, including:
1. Development of novel derivatives with improved biological activities and pharmacological properties.
2. Investigation of the mechanism of action of this compound in different cell types and organisms.
3. Synthesis of this compound-based materials with potential applications in drug delivery, catalysis, and gas storage.
4. Evaluation of the toxicity and safety of this compound in vivo and in vitro.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. Its unique chemical structure and diverse biological activities make it a valuable tool for scientific research. Further investigation of its mechanism of action and potential applications is warranted.
Métodos De Síntesis
The synthesis of 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole involves the reaction of 4-chloro-3-nitropyrazole with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield this compound in high yield and purity. This synthesis method is relatively simple and efficient, making this compound a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In analytical chemistry, this compound has been used as a chromophore for the detection of metal ions in aqueous solutions.
Propiedades
IUPAC Name |
4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN6/c1-17-5-7(3-13-17)10-9(12)11(16-15-10)8-4-14-18(2)6-8/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBCQYAZEFSCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2)C3=CN(N=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

amine hydrochloride](/img/structure/B2475614.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)
![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)



